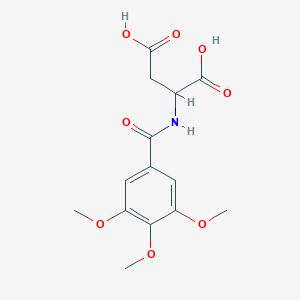

N-(3,4,5-trimethoxybenzoyl)aspartic acid

Vue d'ensemble

Description

N-(3,4,5-trimethoxybenzoyl)aspartic acid (TMB-IDA) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of aspartic acid, an amino acid that is essential for the synthesis of proteins in the human body. TMB-IDA has been shown to possess several beneficial properties that make it a promising candidate for various scientific research applications.

Applications De Recherche Scientifique

Polymer Synthesis

The compound has been explored in the synthesis of specific polymers. For example, a study by Nakato et al. (1998) investigated the polycondensation of L-aspartic acid with various aromatic aminocarboxylic acids using phosphoric acid as a catalyst. The resulting copolymers, consisting of succinimide and amide units, showed solubility in DMF and DMSO and varied thermal properties based on the aromatic unit involved (Nakato et al., 1998).

Biocatalysis and Synthesis of Amino Acids

N-(3,4,5-trimethoxybenzoyl)aspartic acid and related compounds are used in the biocatalytic synthesis of amino acids. Fu et al. (2019) report on the biocatalytic asymmetric synthesis of various N-arylated aspartic acids using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase) as a biocatalyst, demonstrating a broad substrate scope (Fu et al., 2019).

Ionic Liquids for CO2 Conversion

Amino acid ionic liquids, including those based on aspartic acid, have been synthesized and characterized for their catalytic performance in the conversion of CO2 and epoxides to cyclic carbonates. Yue et al. (2017) found that these ionic liquids are effective single-component bifunctional catalysts, offering environmentally benign chemical processes with potential industrial applications (Yue et al., 2017).

Synthesis of Amino Acid Analogues

N-(3,4,5-trimethoxybenzoyl)aspartic acid analogues have been synthesized for various applications. Conti et al. (2007) describe the stereoselective synthesis of a conformationally constrained analogue of aspartic acid, useful in research and potentially in pharmaceutical applications (Conti et al., 2007).

Enzymatic Production of Peptide Precursors

This compound and its derivatives have been used in the enzymatic production of peptide precursors. Murakami et al. (2000) explored the continuous enzymatic production of N-(benzyloxycarbonyl)-L-aspartic acid(continued)

(Z-L-Asp), a precursor of aspartame, in an aqueous/organic biphasic medium. This approach significantly improved the yield of the peptide precursor, showcasing the compound's relevance in industrial-scale synthesis of synthetic sweeteners (Murakami et al., 2000).

NMDA Antagonists in Neurological Research

Compounds related to N-(3,4,5-trimethoxybenzoyl)aspartic acid have been investigated for their roles as NMDA antagonists, which are significant in neurological research. Stasheff et al. (1989) differentiated the roles of NMDA antagonists in epileptogenesis and seizure expression in an in vitro model, highlighting the importance of these compounds in understanding and potentially treating neurological disorders (Stasheff et al., 1989).

Structural Analysis in Drug Design

In drug design, the structural analysis of N-(3,4,5-trimethoxybenzoyl)aspartic acid derivatives plays a crucial role. Kim et al. (2010) conducted a structural analysis of 5-aminosalicyl-L-glutamic acid, a prodrug of 5-aminosalicylic acid, to understand its colon-specific deconjugation. Such studies aid in the design of more effective and targeted drug delivery systems (Kim et al., 2010).

Propriétés

IUPAC Name |

2-[(3,4,5-trimethoxybenzoyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO8/c1-21-9-4-7(5-10(22-2)12(9)23-3)13(18)15-8(14(19)20)6-11(16)17/h4-5,8H,6H2,1-3H3,(H,15,18)(H,16,17)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYIXOOHFUEACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

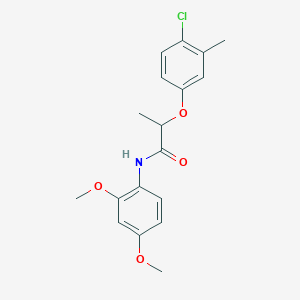

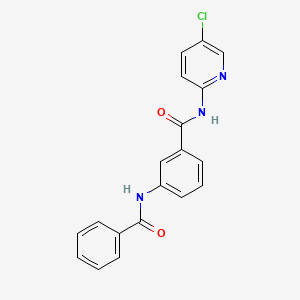

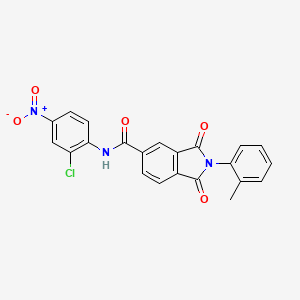

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4059327.png)

![5-acetyl-4-[4-(benzyloxy)-2-bromo-5-ethoxyphenyl]-6-methyl-3,4-dihydro-2(1H)-pyrimidinone](/img/structure/B4059331.png)

![1-{3-[2-(2-chlorobenzyl)-4-morpholinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B4059337.png)

![3-(3-acetylphenyl)-7-(4-nitrobenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4059340.png)

![4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B4059347.png)

![2,6-dioxo-3-phenyl-3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B4059352.png)

![ethyl 1-{N-(3-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4059354.png)

![9,9-dimethyl-6-phenyl-7-oxaspiro[4.5]decane-8,10-dione](/img/structure/B4059369.png)

![5-(3,5-dichloro-4-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4059403.png)